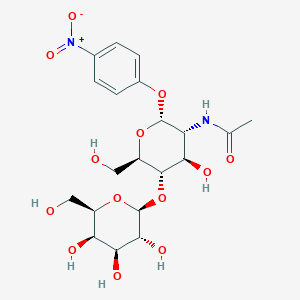
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is significant in the study of glycosidases and has been used in synthesizing inhibitors for specific enzymes. It is part of a broader class of chemicals that have been researched for their potential in various biochemical applications.
Synthesis Analysis
The synthesis of this compound and related derivatives involves multiple steps, including the modification of the acetamido group, saponification, and reaction with phosphorus pentasulfide in pyridine. These processes result in the formation of p-nitrophenyl 2-deoxy-2-thioacetamido-β-d-hexopyranoside derivatives, which have shown inhibitory properties against certain enzymes (Bedi, Shah, & Bahl, 1978). A facile synthesis approach has also been documented, highlighting the chemical flexibility and potential modifications to optimize its biological activity (Rana, Barlow, & Matta, 1983).
Molecular Structure Analysis
The molecular structure of this compound and its analogs is crucial for understanding its biochemical interactions. Studies employing NMR spectroscopy have provided detailed insights into the structure, confirming the presence of specific glycosidic linkages and the acetamido moiety critical for its activity (Rabuka & Hindsgaul, 2002).
Wissenschaftliche Forschungsanwendungen
Enzyme Substrate and Inhibitor Synthesis
Synthesis for Enzymatic Studies : This compound has been synthesized for use in studies involving enzymes such as hyaluronidase and glucosidase. For instance, its derivatives were prepared to explore their resistance to enzymatic hydrolysis by bovine testicular hyaluronidase, providing insights into enzyme-substrate specificity and potential inhibitor development (Watt, Clinch, & Slim, 2002).
Inhibitors of Enzymatic Activity : Modifications of the acetamido group in the compound have led to the development of inhibitors for specific enzymes like 2-acetamido-2-deoxy-β-D-glucosidase. This is crucial for understanding enzyme mechanisms and for the potential development of therapeutic agents targeting specific enzymatic pathways (Bedi, Shah, & Bahl, 1978).
Affinity Chromatography and Ligand Development
- Chromatography Ligands : Derivatives of this compound have been used to create ligands for the purification of enzymes through affinity chromatography. This application is vital for purifying specific enzymes from complex mixtures, allowing for more detailed biochemical studies (Jones, Shah, Kosman, & Bahl, 1974).
Glycoside Synthesis for Immunogenic Studies
- Immunogen Preparation : It has played a role in the synthesis of disaccharides for preparing immunogens. These immunogens carry specific immunodeterminants found on glycoproteins, which are crucial for vaccine development and understanding immune response mechanisms (Ekborg, Sone, & Glaudemans, 1982).
Eigenschaften
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O13/c1-8(25)21-13-15(27)18(35-20-17(29)16(28)14(26)11(6-23)33-20)12(7-24)34-19(13)32-10-4-2-9(3-5-10)22(30)31/h2-5,11-20,23-24,26-29H,6-7H2,1H3,(H,21,25)/t11-,12-,13-,14+,15-,16+,17-,18-,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNNKRYJIDEOHX-NQTLPEFZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

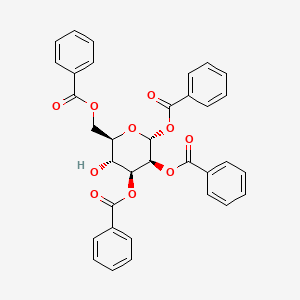
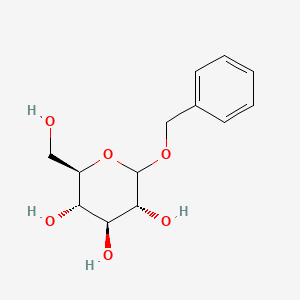
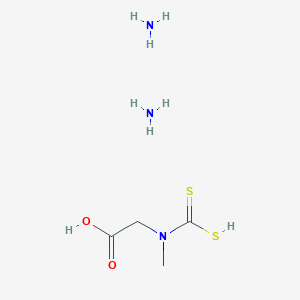
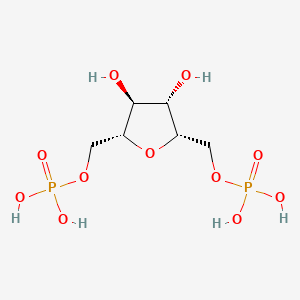
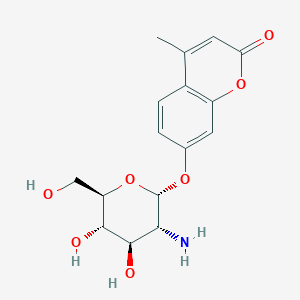
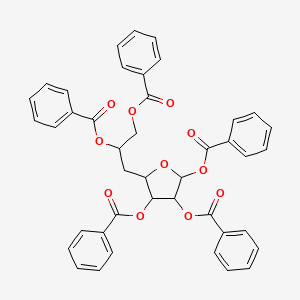
![6-Azido-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B1140014.png)
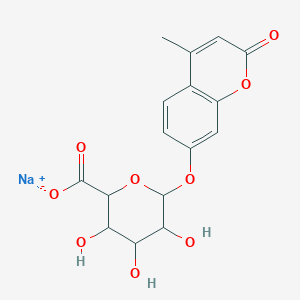
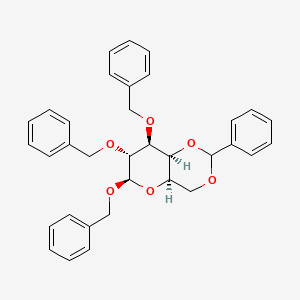
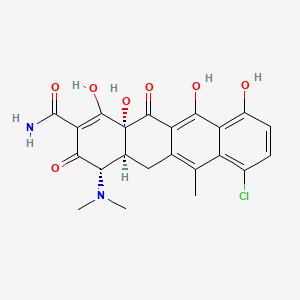

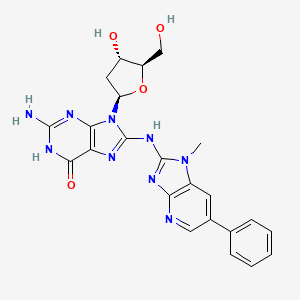
![Disodium;2-[(E)-2-(4-acetamido-2-sulfonatophenyl)ethenyl]-5-aminobenzenesulfonate](/img/structure/B1140026.png)